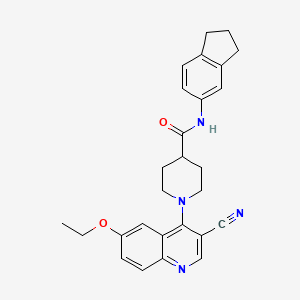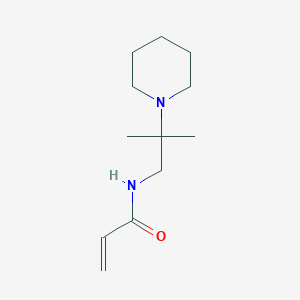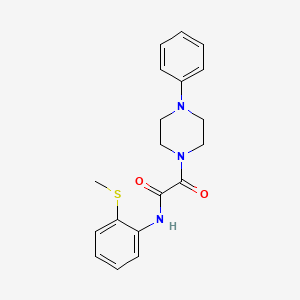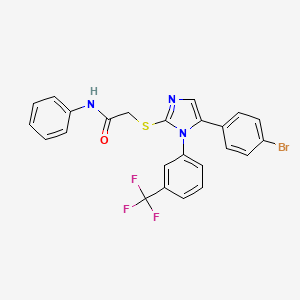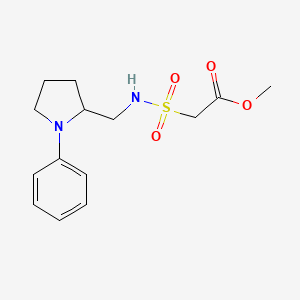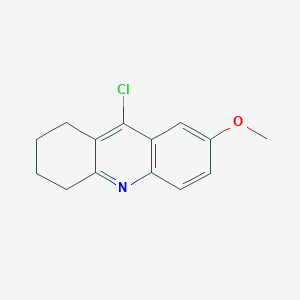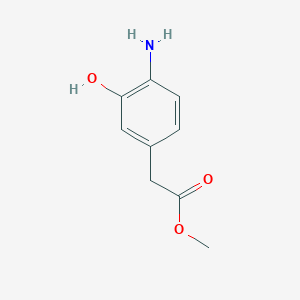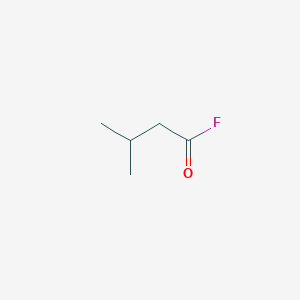
3-Methylbutanoyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylbutanoyl fluoride is an organic compound with the molecular formula C5H9FO. It is a derivative of butanoic acid, where the hydroxyl group is replaced by a fluorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes .
作用机制
Target of Action
It’s known that fluorides, in general, have a significant impact on dental and skeletal health .
Mode of Action
It’s known that fluorides can interact with various enzymes and biological systems . For instance, fluorides are known to inhibit glycolysis at the cellular level .
Biochemical Pathways
For instance, fluorides can lead to the generation of toxic compounds that are of environmental concern .
Pharmacokinetics
It’s known that the pharmacokinetics of fluorides are influenced by factors such as ph, which can affect the absorption, distribution, and excretion of fluoride .
Result of Action
It’s known that high and chronic exposure to fluorides can cause cellular apoptosis .
Action Environment
The action, efficacy, and stability of 3-Methylbutanoyl fluoride can be influenced by various environmental factors. For instance, the presence of fluorides in the environment can be a result of the weathering, dissolution, and other pedogenic processes that can release fluoride into groundwater .
准备方法
Synthetic Routes and Reaction Conditions
3-Methylbutanoyl fluoride can be synthesized through several methods. One common method involves the reaction of 3-methylbutanoic acid with a fluorinating agent such as thionyl fluoride (SOF2) or sulfur tetrafluoride (SF4). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable fluorination techniques. For example, the use of tetra-n-butylammonium fluoride (TBAF) as a fluorinating agent has been explored for the preparation of alkyl fluorides . This method offers a more controlled and efficient production process.
化学反应分析
Types of Reactions
3-Methylbutanoyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-methylbutanoic acid and hydrogen fluoride.
Reduction: It can be reduced to 3-methylbutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols under basic conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Corresponding amides or esters.
Hydrolysis: 3-Methylbutanoic acid and hydrogen fluoride.
Reduction: 3-Methylbutanol.
科学研究应用
3-Methylbutanoyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
相似化合物的比较
Similar Compounds
3-Methylbutanoic acid: The parent compound from which 3-methylbutanoyl fluoride is derived.
3-Methylbutanol: The reduced form of this compound.
3-Methylbutanoyl chloride: Another acylating agent with similar reactivity but different leaving group properties.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct reactivity and stability compared to its analogs. The fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .
属性
IUPAC Name |
3-methylbutanoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFKXDPQHYKWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
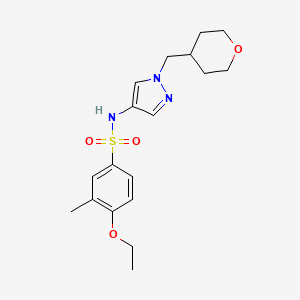
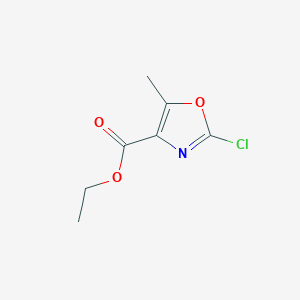
![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2702432.png)
![1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2702433.png)
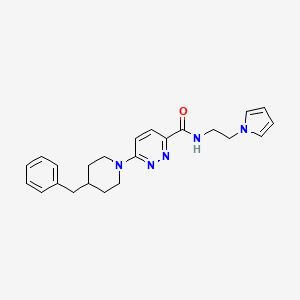
![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2702440.png)
![2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2702441.png)
